(3-(2-氯苯基)-5-甲基异噁唑-4-基)(4-((4-(呋喃-2-基)噻唑-2-基)甲基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a chlorophenyl group, a methylisoxazole ring, a furanyl ring, a thiazole ring, and a piperazine ring . These groups are often found in bioactive compounds and could potentially interact with various biological targets.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as reductive amination .Molecular Structure Analysis
The compound is likely to be aromatic due to the presence of the phenyl and heterocyclic rings .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, and the piperazine ring could undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups and overall structure of the molecule. For example, the presence of the chlorophenyl group could increase the lipophilicity of the compound, which could affect its absorption and distribution in the body .科学研究应用
分子相互作用和药效团模型
对结构相似的化合物的研究深入探讨了它们与大麻素受体的分子相互作用,突出了它们的拮抗活性。采用分子轨道方法和构象分析的研究有助于理解与 CB1 受体的结合相互作用,表明特定的结构特征支配空间位阻结合相互作用,这可以为新治疗剂的设计提供信息 (Shim 等,2002)。
合成和抗菌活性
新的吡啶衍生物已使用氨基取代的苯并噻唑和氯吡啶羧酸等方法合成。这些化合物对细菌和真菌表现出可变的抗菌活性,展示了此类化学结构在开发新抗菌剂中的潜力 (帕特尔、阿格拉瓦特和谢赫,2011)。
抗癌和抗血管生成作用
噻唑烷-4-酮衍生物的合成已在小鼠肿瘤模型中显示出显着的抗癌和抗血管生成作用。这些化合物抑制肿瘤生长和内皮细胞增殖,表明它们在抗癌治疗中的潜力 (昌德拉帕等,2010)。
抗精神病潜力
包含各种杂环部分的构象受限丁酰苯酮已被评估为抗精神病剂。它们对多巴胺和血清素受体的亲和力表明它们可用作抗精神病药物,有助于开发治疗精神疾病的新疗法 (拉维尼亚等,2000)。
抗抑郁和抗焦虑活性
探索了结合呋喃-2-基和哌嗪结构的衍生物的合成,以了解它们的抗抑郁和抗焦虑特性。这些化合物在动物模型中表现出有希望的活性,表明它们在治疗情绪障碍中的潜力 (库马尔等,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-15-21(22(26-31-15)16-5-2-3-6-17(16)24)23(29)28-10-8-27(9-11-28)13-20-25-18(14-32-20)19-7-4-12-30-19/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQKGGCAXZPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。